(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrrolidin Derivatives : The compound has been used in the synthesis of various pyrrolidin derivatives, such as (1H-pyrrol-2-ylsulfanyl)alkanoic acids, which were created by reactions involving 1-benzyl-1H-pyrrole and other related compounds (Rudyakova, Mirskova, & Levkovskaya, 2008).
Crystallography and Molecular Structure Analysis : Studies on compounds like 3,4-Diphenylpyrrole-2,5-dicarboxylic acid, which are structurally related, have been conducted to understand their crystal structures and hydrogen bonding, contributing to knowledge in molecular design and crystallography (Prayzner, Ojadi, Golen, & Williard, 1996).
Pharmaceutical Research
Anticonvulsant and Antinociceptive Activity : Research has shown that amides derived from 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid exhibit significant anticonvulsant and antinociceptive properties in animal models, indicating potential pharmaceutical applications (Rapacz et al., 2016).
Bioconjugate Chemistry : Studies have been conducted on thiol-reactive heterobifunctional reagents, including derivatives of pyrrolidin-3-ylsulfanyl-acetic acid, for applications in the coupling of peptides to liposomes, which is relevant in drug delivery systems (Frisch, Boeckler, & Schuber, 1996).
Cyclic γ-Aminobutyric Acid Analogues : The compound has been utilized in the synthesis of 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues, indicating its relevance in neuroscience and pharmacology (Petz, Allmendinger, Mayer, & Wanner, 2019).
Molecular Properties and Quantum Chemistry
- DFT and Quantum Chemical Investigation : The compound's related derivatives have been studied using DFT and quantum chemical calculations to understand their molecular properties, which is essential for drug design and molecular engineering (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Safety And Hazards
properties
IUPAC Name |
2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c14-10-6-9(18-7-11(15)16)12(17)13(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNPLWOAHMUJEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369740 |
Source
|
Record name | [(2,5-Dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dioxo-1-phenyl-pyrrolidin-3-ylsulfanyl)-acetic acid | |
CAS RN |
60788-02-5 |
Source
|
Record name | [(2,5-Dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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